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Introduction
Iopamidol is a non-ionic, water-soluble iodinated contrast agent widely used in diagnostic

imaging procedures. The quality and purity of Iopamidol are critical for its safety and efficacy.

Regulatory bodies such as the United States Pharmacopeia (USP) and the British

Pharmacopoeia (BP) have established stringent quality control standards for Iopamidol and its

formulations.

Desdiiodo Iopamidol is a known impurity and a critical reference standard used in the quality

control of Iopamidol. As a pharmaceutical reference standard, it is essential for analytical

method development, validation, and routine quality control testing, including impurity profiling

and stability studies.[1] This document provides detailed application notes and protocols for the

use of Desdiiodo Iopamidol and other related compounds in the quality control of Iopamidol,

aligning with pharmacopeial guidelines.

Data Presentation
The following tables summarize the key tests and acceptance criteria for Iopamidol and

Iopamidol Injection as specified in the USP and BP monographs.
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Table 1: Quality Control Specifications for Iopamidol (API)

Test Specification Reference

Identification

A: Infrared Absorption B:

Evolution of violet vapors upon

heating C: HPLC retention time

corresponds to USP Iopamidol

RS

[2]

Assay 98.0% - 101.0% (dried basis) [2]

Specific Rotation -4.6° to -5.2° [3]

Loss on Drying ≤ 0.5% [3]

Residue on Ignition ≤ 0.1% [2]

Free Aromatic Amine ≤ 0.05% [1]

Free Iodine No red color in toluene layer [1]

Limit of Free Iodide Report result [1]

Related Compounds
Sum of all related compounds

≤ 0.25%
[3]

Table 2: Quality Control Specifications for Iopamidol Injection
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Test Specification Reference

Identification

A: Evolution of violet vapors

from dried residue B: Thin-

Layer Chromatography

[1]

Assay
95.0% - 105.0% of labeled

amount
[1]

pH 6.5 - 7.5 [1]

Free Aromatic Amine ≤ 0.05% [1]

Free Iodine No red color in toluene layer [1][4]

Limit of Free Iodide ≤ 0.04 mg/mL [1]

Bacterial Endotoxins
≤ 0.6 USP Endotoxin Unit per

mg of iodine
[1]

Particulate Matter
Meets requirements for small-

volume injections
[1]

Table 3: HPLC Chromatographic Parameters for Related Compounds Test (USP)

Parameter Value

Column 4.6-mm x 25-cm; 5-µm packing L1

Mobile Phase
Gradient of Water (Solution A) and

Methanol:Water (3:1) (Solution B)

Flow Rate 1.0 mL/min

Detector UV 240 nm

Injection Volume 10 µL

Experimental Protocols
The control and analysis of impurities in Iopamidol are crucial for ensuring its quality and safety.

[5] Analytical techniques such as high-performance liquid chromatography (HPLC) are
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essential for impurity profiling and quantification.[5]

Protocol for Identification, Assay, and Related
Compounds of Iopamidol by HPLC
This protocol is a composite method based on USP guidelines for the analysis of Iopamidol and

its related compounds.

Objective: To identify Iopamidol, determine its purity (assay), and quantify related compounds,

including the use of a reference standard for an impurity like Desdiiodo Iopamidol (which may

be designated as a specific related compound in the pharmacopeia, e.g., Iopamidol Related

Compound B).

Materials:

Iopamidol sample

USP Iopamidol RS

USP Iopamidol Related Compound A RS

USP Iopamidol Related Compound B RS (as a proxy for Desdiiodo Iopamidol for system

suitability)

Water, HPLC grade

Methanol, HPLC grade

Acetonitrile, HPLC grade

Volumetric flasks, pipettes, and other standard laboratory glassware

HPLC system with a UV detector

Chromatographic Conditions:

Column: C18, 4.6-mm x 25-cm; 5-µm packing (L1)
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Mobile Phase A: Water

Mobile Phase B: Methanol and Water (3:1)

Gradient Program:

Time (minutes) Solution A (%) Solution B (%)

0 100 0

18 100 0

28 0 100

40 0 100

42 100 0

| 50 | 100 | 0 |

Flow Rate: 1.0 mL/min

Detection Wavelength: 240 nm

Injection Volume: 10 µL

Column Temperature: Ambient

Procedure:

System Suitability Solution Preparation:

Accurately weigh and transfer about 10 mg of USP Iopamidol RS and 10 mg of USP

Iopamidol Related Compound B RS into a 1000-mL volumetric flask.

Dissolve in and dilute to volume with water, and mix well.

Standard Preparation (for Assay):
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Accurately weigh about 20 mg of USP Iopamidol RS, dissolve in about 10 mL of water,

and quantitatively dilute with water to obtain a solution with a known concentration of

about 80 µg/mL.

Test Solution Preparation (for Assay and Related Compounds):

Accurately weigh and transfer about 1.0 g of Iopamidol into a 100-mL volumetric flask.

Dissolve in and dilute to volume with water, and mix well.

Chromatographic Analysis:

Inject the System Suitability Solution and record the chromatograms. The resolution

between the peaks for Iopamidol and Iopamidol Related Compound B should be not less

than 2.0.

Inject the Standard Preparation and the Test Solution.

For identification, the retention time of the major peak in the Test Solution should

correspond to that of the Standard Preparation.

Calculate the percentage of Iopamidol in the portion of Iopamidol taken using the peak

responses from the Standard Preparation and the Test Solution.

Calculate the percentage of each related compound in the portion of Iopamidol taken by

comparing the peak response of each impurity to the peak response of Iopamidol Related

Compound B from the System Suitability Solution.

Protocol for Free Aromatic Amine Test
Objective: To limit the amount of free aromatic amine impurity in Iopamidol.

Materials:

Iopamidol sample

USP Iopamidol Related Compound A RS
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Hydrochloric acid

Sodium nitrite solution (1 in 50)

Ammonium sulfamate solution (3 in 25)

N-(1-naphthyl)ethylenediamine dihydrochloride solution (1 in 1000)

Water

25-mL volumetric flasks

Ice bath

UV-Vis Spectrophotometer

Procedure:

Test Solution Preparation:

Transfer 500 mg of Iopamidol to a 25-mL volumetric flask.

Add 20 mL of water and heat on a water bath if necessary to dissolve.

Standard Solution Preparation:

Prepare a solution of USP Iopamidol Related Compound A RS in water with a

concentration of 62.5 µg/mL.

Transfer 1.6 mL of this solution to a 25-mL volumetric flask and add 18.4 mL of water.

Blank Preparation:

Add 20 mL of water to a third 25-mL volumetric flask.

Reaction and Measurement:

Place all three flasks in an ice bath, protected from light, for 5 minutes.
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To each flask, add 1 mL of hydrochloric acid, mix, and let stand for 5 minutes.

Add 1 mL of sodium nitrite solution, mix, and let stand for 5 minutes.

Add 1 mL of ammonium sulfamate solution, shake, and let stand for 5 minutes.

Add 1 mL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix.

Remove the flasks from the ice bath and allow them to stand in a water bath at about 25°C

for 10 minutes.

Dilute with water to volume and mix.

Concomitantly determine the absorbance of the Test Solution and the Standard Solution at

500 nm, using the Blank Solution as the reference.

The absorbance of the Test Solution should not be greater than that of the Standard

Solution.

Visualizations
Iopamidol Quality Control Workflow
The following diagram illustrates the general workflow for the quality control of an Iopamidol

drug substance batch.
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Caption: Quality control workflow for Iopamidol API.
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Logical Relationship of Iopamidol and Its Impurities
This diagram shows the relationship between the active pharmaceutical ingredient (Iopamidol)

and its potential impurities, which can arise from the synthesis process or degradation.

Desdiiodo Iopamidol is a key impurity that is monitored.
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Caption: Origin and control of Iopamidol impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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